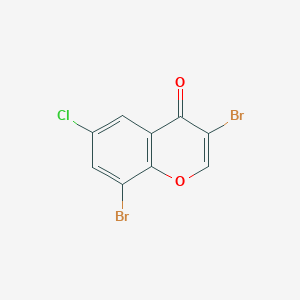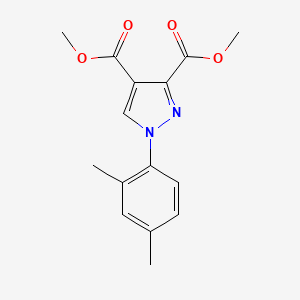
Meprobamate D7; Meprobamate-(2-methyl-1,3-propanediol-D7); 1,3-Propane-1,1,2,2-d4-diol, 2-(methyl-d3)-2-propyl-, 1,3-dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meprobamate D7: (also known as Meprobamate-(2-methyl-1,3-propanediol-D7) or 1,3-Propane-1,1,2,2-d4-diol, 2-(methyl-d3)-2-propyl-, 1,3-dicarbamate) is a deuterated form of Meprobamate, a well-known anxiolytic medication. The deuteration process involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can alter the pharmacokinetic properties of the compound. This modification is often used in scientific research to study the metabolism and distribution of drugs in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Meprobamate D7 typically involves the following steps:
-
Deuteration of 2-methyl-1,3-propanediol: : The starting material, 2-methyl-1,3-propanediol, is subjected to deuteration to replace hydrogen atoms with deuterium. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
-
Formation of 1,3-dicarbamate: : The deuterated 2-methyl-1,3-propanediol is then reacted with phosgene (COCl2) to form the corresponding chloroformate intermediate. This intermediate is subsequently reacted with ammonia (NH3) to yield the final product, Meprobamate D7.
Industrial Production Methods
Industrial production of Meprobamate D7 follows similar synthetic routes but on a larger scale. The process involves:
-
Bulk deuteration: : Large quantities of 2-methyl-1,3-propanediol are deuterated using deuterium gas in a high-pressure reactor.
-
Continuous flow synthesis: : The deuterated intermediate is processed in a continuous flow reactor to ensure efficient and consistent production of Meprobamate D7.
化学反应分析
Types of Reactions
Meprobamate D7 undergoes several types of chemical reactions, including:
-
Hydrolysis: : The carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid derivatives.
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form various oxidation products.
-
Substitution: : Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Alcohol and carbamic acid derivatives.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted carbamate derivatives.
科学研究应用
Meprobamate D7 is used in various scientific research applications, including:
-
Pharmacokinetic Studies: : The deuterated form allows researchers to study the metabolism and distribution of Meprobamate in the body using techniques such as mass spectrometry.
-
Drug Metabolism: : Understanding how Meprobamate is metabolized can help in the development of new anxiolytic drugs with improved efficacy and safety profiles.
-
Isotope Effects: : Studying the effects of deuterium substitution on the pharmacological properties of Meprobamate can provide insights into the role of hydrogen atoms in drug action.
-
Biological Research: : Investigating the interactions of Meprobamate D7 with biological targets such as receptors and enzymes.
作用机制
Meprobamate D7 exerts its effects by modulating the activity of neurotransmitters in the central nervous system. It primarily acts on the GABA-A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to a calming effect, reducing anxiety and promoting relaxation. The deuterium substitution may alter the binding affinity and metabolic stability of the compound, potentially leading to differences in its pharmacological profile compared to non-deuterated Meprobamate.
相似化合物的比较
Similar Compounds
Meprobamate: The non-deuterated form of Meprobamate D7, widely used as an anxiolytic medication.
Carisoprodol: A muscle relaxant that is metabolized to Meprobamate in the body.
Phenobarbital: Another anxiolytic and sedative compound with a different mechanism of action.
Uniqueness
Meprobamate D7 is unique due to its deuterium substitution, which can provide advantages in pharmacokinetic studies and drug metabolism research. The deuterated form may exhibit different metabolic pathways and stability, making it a valuable tool for scientific investigations.
属性
CAS 编号 |
1411774-82-7 |
|---|---|
分子式 |
C9H18N2O4 |
分子量 |
225.29 g/mol |
IUPAC 名称 |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i2D3,5D2,6D2 |
InChI 键 |
NPPQSCRMBWNHMW-OGPQSMJYSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CCC)(C([2H])([2H])OC(=O)N)C([2H])([2H])OC(=O)N |
规范 SMILES |
CCCC(C)(COC(=O)N)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045162.png)

![4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide](/img/structure/B12045188.png)
![[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B12045196.png)

![N-(sec-butyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045203.png)

![3-(1,3-benzodioxol-5-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045220.png)




![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12045242.png)

